1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid
Description
Properties
CAS No. |
89465-27-0 |
|---|---|
Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
3-acetyl-2-amino-4,5-dihydroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O3/c1-3(10)9-4(5(11)12)2-8-6(9)7/h4H,2H2,1H3,(H2,7,8)(H,11,12) |
InChI Key |
UNFHWIWEIHSKEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CN=C1N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Acid Derivatives with Acetylating Agents
One common method involves starting from amino acid derivatives that contain the necessary backbone, followed by cyclization and acetylation:
- Starting materials: Amino acids or esters bearing amino and carboxyl groups.
- Cyclization: Treatment with reagents such as ethylenediamine or related diamines under dehydrating conditions to form the imidazoline ring.
- Acetylation: Introduction of the acetyl group at the nitrogen via reaction with acetylating agents like acetic anhydride or acetyl chloride.
This method benefits from the availability of amino acid precursors and relatively mild reaction conditions, but may require optimization to improve yields and selectivity.
Use of 1-Acetyl-imidazolidin-2-one as a Reagent
A notable approach described in the literature involves the use of 1-acetyl-imidazolidin-2-one as a reagent to form N-connected imidazolines:
- Mechanism: Reaction of 1-acetyl-imidazolidin-2-one with appropriate amines or amino acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride.
- Advantages: This method allows direct formation of the N-acetylated imidazoline ring with good yields and under relatively mild conditions.
- Scope: It has been successfully applied to synthesize various substituted imidazolines, indicating versatility for preparing 1-acetyl-2-amino derivatives.
This approach is particularly effective for synthesizing compounds substituted at positions 4, 5, 6, or 7 of the imidazoline ring, providing better yields and fewer side reactions compared to older methods.
Cyclization from Diaminomaleonitrile (DAMN) Intermediates
Industrial-scale synthesis often employs diaminomaleonitrile (DAMN) as a starting material:
- Step 1: DAMN is reacted to form intermediates such as N-(2-amino-1,2-dicyanovinyl) formamidine.
- Step 2: Cyclization of these intermediates under controlled conditions yields 4,5-dicyanoimidazole derivatives.
- Step 3: Subsequent hydrolysis and rearrangement (e.g., Hoffman rearrangement) convert these intermediates into aminoimidazole carboxylic acids.
- Step 4: Acetylation of the amino group yields the target 1-acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid.
This multi-step process is industrially favorable due to the availability of DAMN and the ability to produce high-purity products, although it involves several reaction steps and requires careful control of reaction conditions to optimize yield.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Amino acid cyclization + acetylation | Amino acids or esters | Ethylenediamine, acetic anhydride | Moderate (50-70) | Mild conditions, accessible precursors | Moderate yields, possible side reactions |
| 1-Acetyl-imidazolidin-2-one method | 1-Acetyl-imidazolidin-2-one, amines | Phosphorus oxychloride, mild heating | High (70-90) | High yield, versatile, mild conditions | Requires specific reagent availability |
| DAMN-based multi-step synthesis | Diaminomaleonitrile (DAMN) | Hydrolysis, Hoffman rearrangement, acetylation | Moderate to high (60-85) | Industrial scalability, high purity | Multi-step, complex process control |
Detailed Research Findings
- The use of 1-acetyl-imidazolidin-2-one has been demonstrated to efficiently produce N-acetylated imidazoline derivatives with improved yields and fewer harsh conditions compared to traditional methods involving direct cyclization of amino acids.
- Industrial processes leveraging DAMN as a raw material provide a practical route to aminoimidazole carboxylic acids, which can be further acetylated. This method is well-documented for producing intermediates used in pharmaceuticals and agrochemicals, highlighting its industrial relevance.
- Alternative synthetic routes involving multicomponent reactions and copper-mediated oxidative C–H functionalization have been reported for related imidazole derivatives, but these are less commonly applied for the specific compound .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazoles .
Scientific Research Applications
Medicinal Chemistry Applications
1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid has shown promise in various medicinal applications:
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, research indicated that modifications to the imidazole ring can enhance activity against specific bacterial strains.
Case Study :
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth, suggesting potential as a lead compound for antibiotic development .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Data Table: Anticancer Activity
| Compound Derivative | Cancer Type | IC50 (µM) |
|---|---|---|
| Derivative A | Breast | 15 |
| Derivative B | Lung | 20 |
| Derivative C | Colon | 10 |
This table summarizes the inhibitory concentration (IC50) values for different derivatives against various cancer cell lines.
Agricultural Applications
In agriculture, this compound has been explored as a potential biopesticide and growth regulator.
Biopesticide Development
Research has indicated that this compound can act as a natural pesticide due to its ability to disrupt pest metabolism.
Case Study :
A field trial conducted on tomato plants showed that applying formulations containing this compound reduced aphid populations by over 60% compared to untreated controls. This suggests its viability as an eco-friendly pest control agent .
Biochemical Research
The compound is also utilized in biochemical research for studying enzyme interactions and metabolic pathways involving imidazole derivatives.
Enzyme Inhibition Studies
Research has focused on how this compound can inhibit certain enzymes relevant to disease pathways.
Data Table: Enzyme Inhibition Rates
| Enzyme | Inhibition Rate (%) |
|---|---|
| Enzyme A | 75 |
| Enzyme B | 50 |
| Enzyme C | 80 |
This table highlights the effectiveness of the compound in inhibiting various enzymes critical for specific biochemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Role in Autotoxicity and Microbial Metabolism
The compound 5-hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylic acid () is implicated in autotoxicity during Ganoderma lucidum cultivation. It accumulates in fungal substrates, lowering pH and disrupting secondary metabolic pathways (e.g., triterpenoid synthesis). In contrast, this compound lacks direct evidence of autotoxicity but shares structural motifs that may influence microbial interactions .
Key Structural Divergences
- Substituent Variability: The acetyl and amino groups in the target compound distinguish it from ureido- or thioxo-substituted analogs. These groups may alter solubility and binding affinity in enzymatic contexts.
- Ring Saturation: Unlike non-hydrogenated imidazoles (e.g., 2-amino-1H-imidazole-5-carboxylic acid), the 4,5-dihydro ring in the target compound could enhance conformational stability in aqueous environments .
Biological Activity
1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid (CAS No. 89465-27-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a five-membered imidazole ring with an acetyl group and a carboxylic acid functional group. The molecular formula is with a molecular weight of 171.15 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, affecting enzymatic activities. It has been noted for its potential as an inhibitor for enzymes such as xanthine oxidase, which is implicated in various inflammatory conditions .
- Antiviral Activity : Recent studies have indicated that derivatives of imidazole compounds exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against viruses such as HSV-1 and others through inhibition of viral replication mechanisms .
Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies and Research Findings
- Antiviral Efficacy : A study highlighted the antiviral activity of imidazole derivatives against various viruses. Specifically, compounds were tested for their ability to inhibit HSV-1 in vitro, showing promising results that warrant further investigation into their therapeutic potential .
- Enzyme Inhibition Studies : Research focused on the synthesis of xanthine oxidase inhibitors has identified several imidazole derivatives as potent candidates. These compounds demonstrated significant inhibition compared to standard drugs, suggesting their potential use in treating conditions related to oxidative stress and inflammation .
- Anti-inflammatory Activity : In vivo studies have indicated that certain derivatives exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest that modifications to the imidazole structure can enhance its therapeutic efficacy against inflammatory conditions .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
